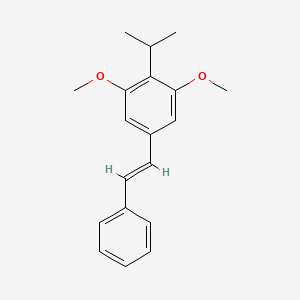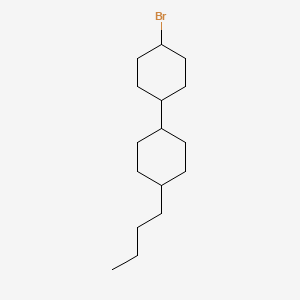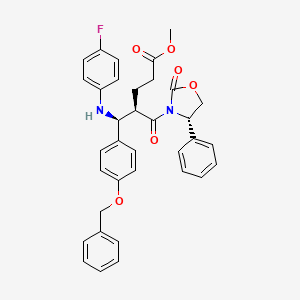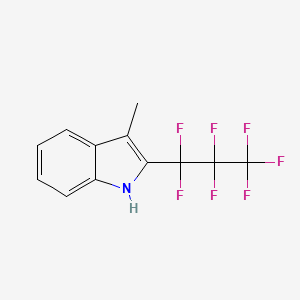
2-Isopropyl-1,3-dimethoxy-5-styrylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-1,3-dimethoxy-5-styrylbenzene is an organic compound characterized by the presence of an isopropyl group at the 2-position of the benzene ring, two methoxy groups at the 1- and 3-positions, and a styryl group at the 5-position. This compound is part of the stilbene family, known for its fluorescence and photoisomerization capabilities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-1,3-dimethoxy-5-styrylbenzene typically involves a series of organic reactions, including alkylation and Wittig reactions to introduce the isopropyl and styryl groups, respectively . The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-1,3-dimethoxy-5-styrylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the styryl group into an ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce ethyl derivatives.
Applications De Recherche Scientifique
2-Isopropyl-1,3-dimethoxy-5-styrylbenzene has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical studies due to its fluorescence properties.
Biology: The compound can be used in fluorescence microscopy to label and track biological molecules.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-1,3-dimethoxy-5-styrylbenzene involves its interaction with molecular targets through its conjugated system. The styryl group allows for the absorption and emission of light, making it useful in fluorescence applications. The methoxy groups enhance the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Stilbene: Known for its fluorescence and photoisomerization capabilities.
2-Isopropyl-1,3-dimethoxy-5-phenylvinylbenzene: Similar structure but with different substituents.
Uniqueness
2-Isopropyl-1,3-dimethoxy-5-styrylbenzene is unique due to its specific combination of functional groups, which confer enhanced chemical reactivity and stability. Its fluorescence properties make it particularly valuable in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C19H22O2 |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
1,3-dimethoxy-5-[(E)-2-phenylethenyl]-2-propan-2-ylbenzene |
InChI |
InChI=1S/C19H22O2/c1-14(2)19-17(20-3)12-16(13-18(19)21-4)11-10-15-8-6-5-7-9-15/h5-14H,1-4H3/b11-10+ |
Clé InChI |
FXVZTPXCRKMNJO-ZHACJKMWSA-N |
SMILES isomérique |
CC(C)C1=C(C=C(C=C1OC)/C=C/C2=CC=CC=C2)OC |
SMILES canonique |
CC(C)C1=C(C=C(C=C1OC)C=CC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11829660.png)
![N-[(3aR,4R)-6-methyl-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11829669.png)



![2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde](/img/structure/B11829700.png)



![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-((furan-2-carbonyl)oxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic dimethylcarbamic thioanhydride](/img/structure/B11829715.png)

![2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline](/img/structure/B11829728.png)

![4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic](/img/structure/B11829740.png)
